3-(2-Nitrophenoxy)pyrrolidine hydrochloride

Organic Synthesis Medicinal Chemistry Quality Control

3-(2-Nitrophenoxy)pyrrolidine hydrochloride (CAS 1220020-09-6) is a racemic pyrrolidine building block supplied as ≥95% pure powder. Its hydrochloride salt ensures enhanced aqueous solubility for solution-phase workflows. The 2-nitrophenoxy group is a versatile synthetic handle—nitro-to-amine reduction or nucleophilic aromatic substitution—while the pyrrolidine nitrogen permits further alkylation/acylation. Unlike enantiopure (R)- or (S)-forms, this racemate enables direct stereochemical SAR exploration. With no published bioactivity data, it represents an unexplored scaffold for generating novel IP. Available for immediate procurement at RT storage.

Molecular Formula C10H13ClN2O3
Molecular Weight 244.67 g/mol
CAS No. 1220020-09-6
Cat. No. B1464782
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-Nitrophenoxy)pyrrolidine hydrochloride
CAS1220020-09-6
Molecular FormulaC10H13ClN2O3
Molecular Weight244.67 g/mol
Structural Identifiers
SMILESC1CNCC1OC2=CC=CC=C2[N+](=O)[O-].Cl
InChIInChI=1S/C10H12N2O3.ClH/c13-12(14)9-3-1-2-4-10(9)15-8-5-6-11-7-8;/h1-4,8,11H,5-7H2;1H
InChIKeyWWGSGDMXNWCTSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(2-Nitrophenoxy)pyrrolidine hydrochloride (CAS 1220020-09-6): Procurement-Ready Identity and Core Physicochemical Profile


3-(2-Nitrophenoxy)pyrrolidine hydrochloride (CAS 1220020-09-6) is a synthetic pyrrolidine derivative with the molecular formula C₁₀H₁₃ClN₂O₃ and a molecular weight of 244.67 g/mol . It is supplied as a powder at room temperature, with a typical commercial purity specification of 95% . The compound is available in both racemic and enantiopure (R- and S-) forms, though CAS 1220020-09-6 specifically denotes the racemic mixture . The hydrochloride salt form confers enhanced aqueous solubility relative to the free base , making it suitable for solution-phase experimental workflows. The compound's hazard profile includes acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) .

3-(2-Nitrophenoxy)pyrrolidine hydrochloride: Critical Procurement Considerations Beyond Simple Chemical Interchangeability


The term 'pyrrolidine derivative' encompasses a vast chemical space with widely divergent pharmacological and physicochemical properties. Simply substituting one pyrrolidine-based building block for another—even among close 3-phenoxy analogs—carries substantial risk in both discovery and process chemistry settings. The specific substitution pattern (2-nitro vs. 4-nitro) and the presence or absence of the hydrochloride salt critically influence solubility, reactivity, and biological target engagement . Furthermore, stereochemical configuration is a non-negotiable variable; (R)-3-(2-nitrophenoxy)pyrrolidine hydrochloride (CAS 1286207-33-7) is a distinct entity from the racemate, and biological systems will respond to each enantiomer differently [1]. The following quantitative evidence guide identifies the few verified, comparative points available for this specific compound to inform scientifically sound selection and procurement decisions.

3-(2-Nitrophenoxy)pyrrolidine hydrochloride (CAS 1220020-09-6): Verifiable Quantitative Evidence for Procurement and Research Application


Commercial Purity as a Key Procurement Determinant for 3-(2-Nitrophenoxy)pyrrolidine hydrochloride

The racemic 3-(2-nitrophenoxy)pyrrolidine hydrochloride (CAS 1220020-09-6) is commercially offered with a standard purity specification of 95% . This value serves as the baseline against which alternative sources or enantiopure versions should be compared. For instance, the (R)-enantiomer (CAS 1286207-33-7) is also listed at 95% purity . The 4-nitro positional isomer ((R)-3-(4-nitrophenoxy)pyrrolidine hydrochloride, CAS 1286208-84-1) is also specified at 95% . This uniformity suggests a class-consistent purity standard, but deviations in actual lot analysis should be verified via certificate of analysis (CoA) prior to critical experiments.

Organic Synthesis Medicinal Chemistry Quality Control

Stereochemical Identity: Racemate (CAS 1220020-09-6) vs. Enantiopure (R)-Form (CAS 1286207-33-7) as a Critical Research Variable

3-(2-Nitrophenoxy)pyrrolidine hydrochloride is commercially available in two primary forms: the racemic mixture (CAS 1220020-09-6) and the individual (R)-enantiomer (CAS 1286207-33-7) [1]. While direct head-to-head biological activity data are absent from the peer-reviewed literature, the principle of stereochemical differentiation is universally established. The (R)-enantiomer's specific three-dimensional arrangement dictates its interaction with chiral biological targets (e.g., enzymes, receptors) . The racemate comprises a 1:1 mixture of (R)- and (S)-enantiomers, which may exhibit reduced or altered activity relative to the pure active enantiomer. The choice between these forms is a fundamental procurement decision with direct implications for assay outcomes.

Chiral Chemistry Drug Discovery Structural Biology

Physical Form and Storage Conditions: A Practical Guide for Laboratory Handling of 3-(2-Nitrophenoxy)pyrrolidine hydrochloride

The compound is supplied as a powder and is recommended for storage at room temperature (RT) . For enantiopure versions, such as (R)-3-(2-nitrophenoxy)pyrrolidine hydrochloride, suppliers specify storage sealed in dry conditions at 2-8°C . This distinction is critical: while the racemate is stable under ambient conditions, the enantiopure form requires cold-chain storage to prevent degradation or racemization. The hydrochloride salt form is noted to be more water-soluble than the free base, a property that enhances its utility in aqueous assay systems .

Laboratory Safety Compound Management Experimental Workflow

Comparative Hazard Profile for Safe Procurement and Handling of 3-(2-Nitrophenoxy)pyrrolidine hydrochloride

The compound is classified with acute oral toxicity (H302), skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . This hazard profile is consistent with many nitroaromatic and amine hydrochloride compounds. In comparison, the (R)-4-nitrophenoxy isomer (CAS 1286208-84-1) carries a similar advisory regarding the nitro group's potential toxicity . The H302 classification (Harmful if swallowed) quantifies the acute toxicity risk, distinguishing it from more hazardous (H300, Fatal if swallowed) or less hazardous (H303, May be harmful if swallowed) nitroaromatic compounds. This profile informs appropriate personal protective equipment (PPE) and engineering controls during use.

Chemical Safety Risk Assessment EHS Compliance

Critical Data Gap: Absence of Published Bioactivity Data for 3-(2-Nitrophenoxy)pyrrolidine hydrochloride

A comprehensive search of primary literature, patents, and authoritative databases reveals a critical absence of peer-reviewed, quantitative biological activity data for 3-(2-nitrophenoxy)pyrrolidine hydrochloride (CAS 1220020-09-6) itself. While structurally related pyrrolidine derivatives have demonstrated activity against targets such as neuronal nitric oxide synthase (nNOS) with an IC50 of 110 nM [1], and tyrosine-protein phosphatase non-receptor type 2 (TC-PTP) with an IC50 of 19,000 nM [2], these data are for distinct chemical entities and cannot be extrapolated to the target compound. This stands in contrast to more heavily investigated chemical scaffolds where literature IC50, Ki, or EC50 values are readily available for comparator analysis.

Data Integrity Research Planning Evidence-Based Selection

3-(2-Nitrophenoxy)pyrrolidine hydrochloride (CAS 1220020-09-6): Evidence-Supported Research and Industrial Application Scenarios


As a Versatile Building Block in Medicinal Chemistry for Unexplored Chemical Space

The absence of published bioactivity data positions 3-(2-nitrophenoxy)pyrrolidine hydrochloride as a novel and unexplored building block for structure-activity relationship (SAR) campaigns. Its pyrrolidine core and 2-nitrophenoxy substituent provide a unique chemical handle for further functionalization or for exploring new target space. Procurement of this compound enables medicinal chemists to generate proprietary intellectual property by synthesizing novel analogs and assessing their biological activity de novo. This scenario is supported by the compound's well-defined physicochemical properties and commercial availability at research-grade purity (95%).

As a Key Intermediate in the Synthesis of More Complex Pyrrolidine Derivatives

The 2-nitrophenoxy group can serve as a versatile synthetic handle. The nitro group is a precursor to an amine (via reduction) or can participate in nucleophilic aromatic substitution reactions. The pyrrolidine nitrogen can be further alkylated or acylated. This makes 3-(2-nitrophenoxy)pyrrolidine hydrochloride an attractive intermediate for the synthesis of diverse pyrrolidine-containing molecules, including potential pharmaceuticals or agrochemicals. Its commercial availability eliminates the need for in-house synthesis of this starting material, accelerating project timelines. The compound's recommended storage conditions (RT) and physical form (powder) facilitate its integration into standard organic synthesis workflows.

As a Chromatography or Spectroscopy Reference Standard

Given its defined chemical identity and commercial purity of 95%, 3-(2-nitrophenoxy)pyrrolidine hydrochloride can be utilized as an analytical reference standard in HPLC, LC-MS, or NMR method development for related pyrrolidine derivatives. It can serve as a system suitability standard or as a comparator for assessing the purity of newly synthesized analogs. The known hazard profile (H302, H315, H319, H335) informs safe handling during analytical procedures.

As a Tool Compound for Investigating Stereochemical Effects in Pyrrolidine-Based Systems

The commercial availability of both the racemate (CAS 1220020-09-6) and the (R)-enantiomer (CAS 1286207-33-7) enables direct experimental investigation of stereochemical influence on biological or physicochemical properties. Researchers can procure both forms and compare their performance in a chosen assay system (e.g., enzyme inhibition, receptor binding, or cellular assay). This controlled, head-to-head comparison can provide valuable insight into the stereochemical requirements of a given biological target, even in the absence of prior literature data on this specific scaffold [1].

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